![molecular formula C20H19NO B2845439 N-Benzyl-4-(benzyloxy)aniline CAS No. 39860-72-5](/img/structure/B2845439.png)
N-Benzyl-4-(benzyloxy)aniline
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Overview
Description
N-Benzyl-4-(benzyloxy)aniline is an intermediate in the synthesis of Acetaminophen-d3, the labeled analogue of Acetaminophen . It can be used to prepare N-(4-phenoxyphenyl)benzenesulfonamide derivatives that may be antagonists for the nonsteroidal progesterone receptor .
Synthesis Analysis
The synthesis of N-Benzyl-4-(benzyloxy)aniline involves several steps. One method involves the use of 4-(Benzyloxy)aniline hydrochloride . Another method involves the synthesis of new liquid-crystalline compounds based on the terminal benzyloxy group . The last synthetic step was performed under nucleophilic aromatic substitution conditions between 2-alkyl-4-chloroquinolines and 4-(benzyloxy)benzylamines .Molecular Structure Analysis
The molecular formula of N-Benzyl-4-(benzyloxy)aniline is C20H19NO . The molecular weight is 289.38 . The InChI code is 1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 .Chemical Reactions Analysis
N-Benzyl-4-(benzyloxy)aniline can undergo various chemical reactions. For instance, it can be used in the synthesis of N-benzylideneaniline from benzyl alcohol and aniline .Physical And Chemical Properties Analysis
N-Benzyl-4-(benzyloxy)aniline is a solid at room temperature . It has a melting point of 121-123°C . The density is 1.137g/cm3, and the boiling point is 454.6°C at 760 mmHg .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-Benzyl-4-(benzyloxy)aniline, focusing on six unique fields:
Antimycobacterial Agents
N-Benzyl-4-(benzyloxy)aniline has been studied for its potential as an antimycobacterial agent. Research has shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Some derivatives have demonstrated minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, making them promising candidates for tuberculosis treatment .
Chemical Synthesis
This compound is frequently used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. Researchers utilize it to create new compounds with potential applications in pharmaceuticals and materials science .
Pharmaceutical Development
N-Benzyl-4-(benzyloxy)aniline is explored in the development of new pharmaceutical agents. Its derivatives are investigated for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound’s ability to interact with biological targets makes it a versatile candidate in drug discovery and development .
Material Science
In material science, N-Benzyl-4-(benzyloxy)aniline is used to synthesize polymers and other advanced materials. Its incorporation into polymer chains can enhance the properties of the resulting materials, such as their thermal stability, mechanical strength, and chemical resistance. These materials have potential applications in coatings, adhesives, and electronic devices .
Analytical Chemistry
This compound is also utilized in analytical chemistry for the development of new analytical methods. Its unique chemical properties make it suitable for use as a reagent or standard in various analytical techniques, including chromatography and spectroscopy. Researchers use it to improve the accuracy and sensitivity of analytical measurements .
Biological Studies
N-Benzyl-4-(benzyloxy)aniline is employed in biological studies to investigate its effects on different biological systems. Researchers study its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic applications. These studies contribute to the broader understanding of its biological activity and safety profile .
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKSKHQCXAWZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034573 |
Source
|
Record name | N-Benzyl-4-(benzyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-(benzyloxy)aniline | |
CAS RN |
39860-72-5 |
Source
|
Record name | N-Benzyl-4-(benzyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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